3,7-Dimethyl-6-oxooctanal
Description
Contextualization within Terpenoid and Oxo-Compound Chemistry
3,7-Dimethyl-6-oxooctanal is structurally classified as a derivative of a monoterpenoid. Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene (B109036) units. nih.govnih.gov The C10 framework of this compound, featuring a branched methyl-substituted chain, is characteristic of acyclic monoterpenoids. nih.gov Its chemical structure incorporates two key functional groups: an aldehyde (-CHO) and a ketone (C=O). This dual functionality places it within the category of oxo-compounds, specifically an oxo-aldehyde. The presence of both an aldehyde and a ketone on the same carbon skeleton imparts a unique reactivity profile to the molecule, allowing for selective chemical transformations at either functional group. nih.gov
The chemical properties of this compound are summarized in the table below:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 58223-41-9 |
| Molecular Formula | C10H18O2 |
| Molecular Weight | 170.25 g/mol |
| Canonical SMILES | CC(C)C(=O)CCC(C)CC=O |
This data is compiled from multiple sources. nih.gov
Significance of this compound in Modern Organic Synthesis
The significance of this compound in modern organic synthesis stems primarily from its bifunctional nature, which allows it to serve as a versatile building block for the construction of more complex molecules. The differential reactivity of the aldehyde and ketone groups enables chemists to perform sequential and selective reactions, a valuable strategy in multi-step syntheses. researchgate.netresearchgate.net
While specific, widespread applications in large-scale industrial processes are not extensively documented in publicly available literature, its structural relationship to commercially important terpenoids like citronellal (B1669106) suggests its potential as an intermediate in the synthesis of fine chemicals, including fragrances and pharmaceuticals. For instance, the oxidation of citronellal, a closely related monoterpenoid aldehyde, is a known route to produce compounds with applications in the fragrance industry. researchgate.netnih.gov The presence of the additional ketone functionality in this compound offers a handle for further chemical modifications, potentially leading to novel fragrance compounds with unique scent profiles. google.comgoogle.com
Furthermore, the principles of bifunctional building blocks are central to the synthesis of complex natural products and medicinally relevant scaffolds. nih.govrsc.org The carbon skeleton of this compound provides a foundation for the synthesis of various acyclic and heterocyclic systems.
Historical Development and Emerging Research Trends Pertaining to this compound
The historical development of research on this compound is intrinsically linked to the broader history of terpene and oxo-compound chemistry. The systematic study of terpenes began in the 19th century, with significant advancements in the early 20th century leading to the understanding of their isoprene-based structures. mdpi.com The "oxo synthesis," or hydroformylation, discovered in 1938, was a landmark in the industrial production of aldehydes and ketones, further stimulating research into oxo-compounds. nih.govnih.gov
Early research relevant to this compound would have focused on the chemical transformations of readily available terpenoids like citronellal, which can be isolated from essential oils. orgsyn.org The oxidation of citronellal has been a subject of study for many years, with various methods being developed to achieve different oxidation products. researchgate.netnih.gov
Emerging research trends point towards more sustainable and selective synthetic methods. One such trend is the use of biocatalysis and biotransformation. nih.govaidic.it Microbial transformations of terpenoids like citronellal and citronellol (B86348) are being explored to produce a variety of oxygenated derivatives. nih.govaidic.itresearchgate.netejbiotechnology.info These enzymatic processes can offer high regio- and stereoselectivity under mild reaction conditions, presenting an environmentally benign alternative to traditional chemical methods. The biotransformation of citronellal to other valuable compounds is an active area of research, and it is plausible that future work could focus on developing biocatalytic routes to this compound. nih.govresearchgate.netejbiotechnology.info
Another area of growing interest is the application of advanced catalytic systems for the selective oxidation of terpenoids. mdpi.comresearchgate.net The development of novel catalysts that can selectively oxidize specific positions in a molecule like citronellal to produce this compound with high yield and selectivity is a potential avenue for future research.
Structure
2D Structure
3D Structure
Properties
CAS No. |
58223-41-9 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3,7-dimethyl-6-oxooctanal |
InChI |
InChI=1S/C10H18O2/c1-8(2)10(12)5-4-9(3)6-7-11/h7-9H,4-6H2,1-3H3 |
InChI Key |
QMGXVXFKXOTDMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CCC(C)CC=O |
Origin of Product |
United States |
Structural Characterization and Stereochemical Investigations of 3,7 Dimethyl 6 Oxooctanal
Molecular Architecture and Functional Group Analysis
3,7-Dimethyl-6-oxooctanal is a difunctional organic compound with the molecular formula C₁₀H₁₈O₂. nih.gov Its structure consists of an eight-carbon chain (octanal) with two methyl groups at positions 3 and 7, and a ketone functional group at position 6. The terminal carbon of the main chain is an aldehyde group.
The molecular framework is characterized by a saturated aliphatic backbone, which imparts flexibility to the structure. The two key functional groups that define the chemical reactivity and spectroscopic properties of this molecule are:
Aldehyde Group (-CHO): Located at the C1 position, this group consists of a carbonyl center (a carbon double-bonded to an oxygen) bonded to a hydrogen and the rest of the carbon chain. Aldehydes are known for their reactivity in nucleophilic addition reactions and their characteristic spectroscopic signals.
Ketone Group (C=O): Situated at the C6 position, this functional group also contains a carbonyl center, but it is bonded to two other carbon atoms. The presence of this ketone group further influences the molecule's chemical behavior and spectroscopic signature.
The combination of both an aldehyde and a ketone within the same molecule makes this compound a bifunctional compound with the potential for diverse chemical transformations.
Table 1: Key Structural Features of this compound
| Feature | Description |
| Molecular Formula | C₁₀H₁₈O₂ |
| IUPAC Name | This compound |
| Molar Mass | 170.25 g/mol |
| Main Chain | Octanal (B89490) (8-carbon aldehyde) |
| Substituents | Methyl groups at C3 and C7 |
| Functional Groups | Aldehyde (-CHO) at C1, Ketone (C=O) at C6 |
Chirality and Stereoisomeric Forms of this compound
A critical aspect of the molecular structure of this compound is the presence of a chiral center at the C3 position. A chiral center is a carbon atom that is attached to four different groups, resulting in the existence of non-superimposable mirror images known as enantiomers.
In the case of this compound, the C3 carbon is bonded to:
A hydrogen atom
A methyl group (-CH₃)
A -CH₂-CHO group
A -CH₂-CH₂-CO-CH(CH₃)₂ group
Due to this chiral center, this compound can exist as two enantiomers:
(R)-3,7-Dimethyl-6-oxooctanal
(S)-3,7-Dimethyl-6-oxooctanal
These enantiomers have identical physical properties (e.g., boiling point, density) but differ in their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules. The synthesis of a specific stereoisomer of a related compound, (3S,5S,6S)-3,7-Dimethyl-5,6-dihydroxy-7-en-octanal, from a natural chiral precursor highlights the importance of stereochemistry in this class of molecules. jlu.edu.cn
The presence of a second potential stereocenter at C7, which is bonded to a hydrogen, an isopropyl group, and the rest of the carbon chain, would introduce the possibility of diastereomers. However, the two methyl groups of the isopropyl moiety at C7 make this carbon achiral. Therefore, only two stereoisomers (one pair of enantiomers) exist for this compound.
Advanced Spectroscopic Methods in Structural Elucidation
The precise structure of this compound is confirmed through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While specific experimental data for this exact compound is limited in publicly available literature, the expected spectral features can be predicted based on the known chemical shifts and absorption frequencies of its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would provide key information about the hydrogen environments. The aldehydic proton (-CHO) is expected to appear in a highly deshielded region of the spectrum, typically between δ 9-10 ppm. The protons on the carbons alpha to the carbonyl groups (at C2, C5, and C7) would also show characteristic downfield shifts. The methyl protons would appear as distinct signals in the upfield region of the spectrum.
¹³C NMR: The carbon NMR spectrum is particularly informative for identifying the carbonyl carbons. The aldehydic carbon is expected to resonate in the range of δ 190-215 ppm, as is the ketonic carbon. openstax.org The remaining aliphatic carbons would appear at higher field strengths. The PubChem database indicates the availability of a ¹³C NMR spectrum for this compound, which would be instrumental in confirming the carbon framework. nih.gov
Infrared (IR) Spectroscopy:
The IR spectrum of this compound would be dominated by the strong absorption bands of the two carbonyl groups.
The C=O stretch of the aldehyde is typically observed in the region of 1740-1720 cm⁻¹.
The C=O stretch of the saturated aliphatic ketone is expected around 1715 cm⁻¹.
A characteristic feature of the aldehyde group is the C-H stretching vibration, which usually appears as two weak bands around 2830-2695 cm⁻¹.
Raman Spectroscopy:
Raman spectroscopy would provide complementary information to IR spectroscopy. The carbonyl stretching vibrations would also be Raman active. This technique can be particularly useful for studying the vibrational modes of the carbon-carbon backbone.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Functional Group/Proton | Predicted Chemical Shift/Frequency |
| ¹H NMR | Aldehydic H (-CHO) | δ 9-10 ppm |
| Protons α to C=O | δ 2.0-2.7 ppm | |
| Methyl H (-CH₃) | δ 0.8-1.2 ppm | |
| ¹³C NMR | Aldehydic C (-CHO) | δ 190-215 ppm |
| Ketonic C (C=O) | δ 190-215 ppm | |
| Aliphatic C | δ 10-60 ppm | |
| IR Spectroscopy | Aldehyde C=O Stretch | 1740-1720 cm⁻¹ |
| Ketone C=O Stretch | ~1715 cm⁻¹ | |
| Aldehyde C-H Stretch | 2830-2695 cm⁻¹ |
X-ray Crystallography of Derivatives for Absolute Configuration Determination
While advanced spectroscopic methods are powerful tools for elucidating the connectivity and functional groups within a molecule, determining the absolute configuration of a chiral center often requires X-ray crystallography. This technique provides an unambiguous three-dimensional structure of a molecule in the crystalline state.
For a non-crystalline compound like this compound, a common strategy is to synthesize a crystalline derivative. This involves reacting the compound with a suitable reagent to form a stable, solid product that can be crystallized. For aldehydes and ketones, common derivatizing agents include hydrazines (to form hydrazones) or semicarbazides (to form semicarbazones).
The process would involve:
Synthesis of a suitable crystalline derivative: Reacting this compound with a chiral or achiral derivatizing agent to produce a solid derivative.
Single crystal growth: Carefully growing a single crystal of the derivative suitable for X-ray diffraction.
X-ray diffraction analysis: Irradiating the crystal with X-rays and analyzing the resulting diffraction pattern to determine the electron density map and, consequently, the precise arrangement of atoms in space.
If a chiral derivatizing agent of known absolute configuration is used, the absolute configuration of the chiral center in this compound can be determined by relating it to the known stereocenter in the derivative.
Currently, there is no publicly available information on the X-ray crystallographic analysis of any derivatives of this compound. Such a study would be invaluable for definitively establishing the absolute configuration of its enantiomers and providing a complete picture of its stereochemistry.
Advanced Synthetic Methodologies for 3,7 Dimethyl 6 Oxooctanal and Its Stereoisomers
Strategies from Monoterpene Precursors
Monoterpenes, with their C10 skeletons, are ideal starting materials for the synthesis of 3,7-dimethyl-6-oxooctanal. Various strategies have been developed to transform common monoterpenes into the target compound through precise chemical modifications.
Derivatization of Citronellal (B1669106) and Related Aldehydes through Targeted Functionalization
Citronellal (3,7-dimethyloct-6-enal) is a primary precursor for the synthesis of this compound due to its structural similarity. wikipedia.orgnist.govnih.gov The principal challenge lies in the selective oxidation of the carbon-carbon double bond at the C6 position to a ketone, without affecting the sensitive aldehyde group at the C1 position.
Targeted functionalization strategies to achieve this transformation include:
Protection-Oxidation-Deprotection Sequence: The aldehyde group is first protected, commonly as an acetal (B89532), to prevent its oxidation. The double bond in the protected intermediate is then subjected to oxidation. A Wacker-type oxidation or epoxidation followed by rearrangement can install the ketone at the C6 position. A final deprotection step then regenerates the aldehyde, yielding the target molecule.
Direct Selective Oxidation: Advanced catalytic systems aim to achieve direct and selective oxidation of the alkene in the presence of the aldehyde. This approach is more atom-economical but requires a catalyst that can differentiate between the two functional groups.
The choice of the specific enantiomer of citronellal, such as (R)-(+)-citronellal, can be used to impart stereochemistry into the final product. thegoodscentscompany.com
Ozonolysis-Based Synthesis Routes from Unsaturated Precursors
Ozonolysis is a powerful synthetic tool for the cleavage of carbon-carbon double bonds to form carbonyl compounds. researchgate.net To synthesize this compound via this route, a precursor with a more complex cyclic or branched structure containing an endocyclic or exocyclic double bond at a strategic position is required.
A suitable precursor would possess a carbon skeleton that, upon oxidative cleavage with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or triphenylphosphine), yields the desired ketoaldehyde structure. For instance, a substituted cyclohexene (B86901) derivative could be designed to break open and form the linear C10 chain with the required functionalities at the correct positions. The ozonolysis of monoterpenes like verbenone (B1202108) and carvone (B1668592) in various solvents demonstrates the utility of this method for cleaving double bonds within complex structures to yield functionalized carboxylic acids or diones. researchgate.net
Transformation Pathways from (+)-Pulegone and Analogues
The monoterpene (+)-pulegone, a cyclic ketone, serves as a valuable chiral starting material for the stereoselective synthesis of various organic molecules. Its rigid cyclic structure allows for high stereocontrol during initial reaction steps. The synthesis of derivatives of this compound from (+)-pulegone typically involves a ring-opening reaction to generate the acyclic octanal (B89490) skeleton.
A stereoselective synthesis of a key intermediate, (3S,5S,6S)-3,7-dimethyl-5,6-dihydroxy-7-en-octanal, has been successfully performed through a series of reactions starting from natural (+)-pulegone. jlu.edu.cn This pathway highlights the utility of pulegone (B1678340) as a precursor for chiral C10 compounds. A critical step in this synthesis was a diastereo-recognizable oxidation reaction involving pyridinium (B92312) chlorochromate (PCC), which allowed for the separation of diastereomers and resulted in the desired intermediate with high purity (93% yield and 98% diastereomeric excess). jlu.edu.cn Further modification of such intermediates can lead to the desired this compound structure.
Chemo-, Regio-, and Stereoselective Synthesis Approaches
Achieving high selectivity is paramount in the synthesis of polyfunctional molecules like this compound.
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. A key challenge is the differentiation between the aldehyde group and the double bond (in precursors like citronellal) or between the aldehyde and the ketone in the final product during subsequent reactions. Protection of the more reactive aldehyde group is a common strategy to control chemoselectivity.
Regioselectivity involves controlling the position of a chemical change. For instance, in the oxidation of a diene precursor, regioselective methods would be required to ensure oxidation occurs at the desired C6 position.
Stereoselectivity is the control of the three-dimensional arrangement of atoms. Highly stereoselective synthesis of fused heterocycles with multiple stereocenters has been achieved using sequences like internal redox reactions followed by inverse electron-demand hetero-Diels–Alder reactions. rsc.org Similar principles of stereocontrol are applied in the synthesis of this compound, particularly when starting from chiral precursors like (+)-pulegone, which can lead to products with high diastereomeric purity. jlu.edu.cn
| Selectivity Type | Synthesis Challenge | Example Strategy |
| Chemoselectivity | Differentiating between the aldehyde and other functional groups (e.g., alkene). | Protection of the aldehyde as an acetal before oxidation of the alkene. |
| Regioselectivity | Ensuring functionalization occurs at the correct carbon atom (e.g., C6). | Use of directing groups or specific catalysts (e.g., Wacker oxidation for C=C). |
| Stereoselectivity | Controlling the formation of new stereocenters (e.g., at C3). | Use of chiral precursors like (+)-pulegone or asymmetric catalysts. jlu.edu.cn |
Development of Asymmetric Synthesis and Enantioselective Catalysis
Asymmetric synthesis aims to produce a specific enantiomer of a chiral molecule. This is crucial as different enantiomers can have distinct biological or olfactory properties. Enantioselective catalysis, which uses small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product, is a cornerstone of modern organic synthesis. rsc.org
For this compound, which has a stereocenter at the C3 position, asymmetric approaches can include:
Chiral Pool Synthesis: This method utilizes naturally occurring chiral molecules as starting materials. Syntheses beginning with enantiomerically pure (R)-(+)-pulegone or (R)-(+)-citronellal fall into this category, where the inherent chirality of the starting material is transferred to the product. thegoodscentscompany.comjlu.edu.cn
Catalytic Asymmetric Reactions: This involves creating the stereocenter using a chiral catalyst. For example, an asymmetric hydrogenation or alkylation step early in the synthesis could establish the stereochemistry at the C3 position. Lewis base catalysis using chiral phosphine (B1218219) and amine nucleophiles has emerged as a key platform for generating molecular complexity in an enantioselective manner. rsc.org
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to an achiral precursor to direct the stereochemical outcome of a reaction, after which it is removed.
Optimization of Synthetic Yields and Process Efficiency
Maximizing the yield and efficiency of a synthetic process is a critical goal in chemistry. Methodologies such as Response Surface Methodology (RSM) are employed to systematically study and optimize the effects of various reaction parameters. researchgate.net These parameters often include temperature, reaction time, and catalyst concentration.
For example, in one study, the optimal conditions for geraniol (B1671447) conversion (>99 mol%) were found to be a temperature of 71.8 °C, a catalyst concentration of 5 mol%, and a reaction time of 2 hours. mdpi.com The study also optimized for the selectivity of different products, demonstrating the power of RSM to navigate complex reaction landscapes.
Table of Optimized Reaction Parameters for Geraniol Transformation Data based on a model system to illustrate optimization methodology.
| Parameter | Range Studied | Optimal Value for Max Conversion | Effect on Conversion |
| Temperature | 20–110 °C | 71.8 °C | Increases conversion up to an optimum, then may decrease. |
| Catalyst Conc. | 1.0–5.0 wt% | 5.0 mol% | Generally increases conversion with higher concentration. |
| Reaction Time | 0.25–2 h | 2 h | Longer time typically leads to higher conversion. |
| Source: Adapted from studies on geraniol transformation. mdpi.com |
This systematic approach allows for the development of robust and efficient synthetic routes by providing a statistical model to predict outcomes and identify the most favorable reaction conditions.
Large-Scale Synthesis Considerations and Challenges
Catalyst Selection, Cost, and Deactivation
Catalysis is central to the primary synthesis routes of hydroxycitronellal (B85589), which often begin with the hydration of citronellal or the oxidation of 3,7-dimethyloctane-1,7-diol. The choice of catalyst is a critical factor that balances efficiency, selectivity, and cost.
A major challenge in continuous, large-scale operations is catalyst deactivation. For instance, in the hydrogenation of citral (B94496) to citronellal (a key precursor), catalyst activity can diminish over time due to the deposition of oligomeric surface products or poisoning from by-products. researchgate.net This loss of activity necessitates catalyst regeneration or replacement, adding complexity and cost to the manufacturing process.
| Catalyst System | Substrate | Scale | Key Conditions | Conversion (%) | Selectivity (%) | Key Challenges/Remarks |
|---|---|---|---|---|---|---|
| Palladium Nanoparticles | Citral | 135 g | Aqueous medium, KOH additive | ~100 | 95 | High selectivity in a green solvent; potential for catalyst recovery. researchgate.net |
| 20 wt% Ni on Waste FCC Catalyst | Citral | Lab Scale | 180 °C, 3.0 MPa H₂, 90 min | 98.5 | 86.6 | Utilizes an inexpensive catalyst from industrial waste; requires high temperature and pressure. nih.gov |
| 5% Pd/Al₂O₃ | Citral | Continuous Flow | 40 °C, 190 bar, scCO₂ | - | High | Suffers from gradual, irreversible deactivation due to site blocking by oligomers. researchgate.net |
| Whole-cell biocatalyst (E. coli) | (E/Z)-Citral | Gram Scale | Optimized pH and temperature | - | (R)-citronellal (>98% ee) | High stereoselectivity; challenges in scaling up biocatalytic processes. nih.gov |
Process Control and By-product Formation
Maintaining precise control over reaction parameters is crucial for maximizing the yield of hydroxycitronellal while minimizing the formation of impurities that can negatively affect the final product's olfactory profile. The hydration of citronellal is particularly sensitive to reaction conditions.
Historically, methods such as the bisulfite process were employed. This route involved forming a solid bisulfite addition compound of citronellal, followed by hydration. However, this method was notoriously difficult to handle on a large scale and produced erratic yields, which could range from as low as 10% to a high of 71% for the hydration step. google.com
More modern approaches, such as the hydration of an enamine or iminium intermediate formed from citronellal and a secondary amine, offer significantly better control and consistency. google.com This process, followed by hydrolysis, can achieve high yields. However, careful management of temperature is still required to prevent polymerization and other side reactions. The liberation of heat during neutralization steps also needs to be managed carefully in large reactors to ensure safety and prevent product degradation. google.com
| Synthesis Route | Description | Reported Yield (%) | Key Large-Scale Challenges |
|---|---|---|---|
| Bisulfite Adduct Hydration (Older Method) | Involves hydration of a solid citronellal-bisulfite adduct. | 10 - 71 (variable); up to 69 with process improvements. google.com | Difficult handling of solids, erratic results, poor yield consistency. google.com |
| Imine/Enamine Intermediate (Modern Method) | Two-step process involving reaction of citronellal with a secondary amine, followed by acid hydrolysis. | 89 - 90 google.com | Requires careful temperature control to avoid side reactions and manage exothermic neutralization. google.com |
| Direct Oxidation of 3,7-dimethyloctane-1,7-diol | Catalytic dehydrogenation of the corresponding diol in the vapor phase. | Excellent chemicalbook.com | Requires efficient and stable dehydrogenation catalyst; potential for catalyst deactivation. |
Downstream Processing and Purification
Achieving the high purity required for fine fragrance applications is a significant challenge in the large-scale production of hydroxycitronellal. The crude product mixture often contains unreacted starting materials, catalysts, solvents, and various by-products, including isomers like isopulegol. google.com
Hydroxycitronellal is relatively unstable towards acid and alkali and is thermally sensitive, which complicates purification. odowell.com While vacuum distillation is a common purification method, prolonged exposure to high temperatures can lead to degradation. To achieve a product with excellent olfactory qualities, multi-step purification protocols are often necessary. These can include washing the organic phase with acidic or basic solutions to remove specific impurities, followed by solvent removal and careful fractional distillation under reduced pressure. google.comgoogle.com However, these extensive purification trains can increase operational costs and generate significant aqueous waste streams, posing an environmental challenge.
Sustainability and Process Intensification
In line with the principles of green chemistry, the fragrance industry is actively seeking more sustainable and efficient manufacturing processes. cereslab.com Key goals include reducing energy consumption, minimizing waste, and avoiding the use of hazardous chemicals. The development of continuous flow processes offers a promising alternative to traditional batch manufacturing. nih.gov Continuous flow reactors can provide superior heat and mass transfer, allowing for better control over reaction conditions, potentially leading to higher yields and purity while minimizing waste. whiterose.ac.uk Furthermore, the move towards biocatalysis, using enzymes or whole-cell systems, presents an opportunity to produce specific stereoisomers under mild conditions, though scaling these processes from the gram to the ton scale remains a formidable challenge. nih.gov
Mechanistic Studies on the Chemical Reactivity and Transformations of 3,7 Dimethyl 6 Oxooctanal
Oxidation Reactions and Subsequent Product Derivatization Pathways
The oxidation of 3,7-Dimethyl-6-oxooctanal offers a pathway to various carboxylic acid derivatives. Due to the higher reactivity of the aldehyde group, selective oxidation is readily achievable using mild oxidizing agents.
Common reagents such as Tollens' reagent (Ag₂O in aqueous ammonia), Fehling's solution, or buffered potassium permanganate (B83412) (KMnO₄) can selectively oxidize the aldehyde functional group to a carboxylate anion. Subsequent acidification yields the corresponding keto-carboxylic acid, 3,7-Dimethyl-6-oxooctanoic acid . Stronger oxidizing agents, such as chromic acid (H₂CrO₄) or hot, concentrated nitric acid (HNO₃), would likely lead to the oxidation of both the aldehyde and potentially cleave the molecule at the ketone position, especially under harsh conditions.
The resulting 3,7-Dimethyl-6-oxooctanoic acid is a versatile intermediate that can undergo further derivatization. For instance, Fischer esterification (reaction with an alcohol in the presence of a catalytic amount of strong acid) can convert the carboxylic acid into its corresponding ester.
Table 1: Predicted Products of Selective Oxidation and Derivatization
| Reactant | Reagent(s) | Major Product | Product Class |
|---|---|---|---|
| This compound | 1. Tollens' Reagent2. H₃O⁺ | 3,7-Dimethyl-6-oxooctanoic acid | Keto-carboxylic acid |
Reduction Pathways and Derived Alcohols
The reduction of this compound can yield a variety of hydroxy compounds, depending on the choice of reducing agent and reaction conditions. Chemoselectivity is a key consideration, as the aldehyde is typically reduced more readily than the ketone.
Mild hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), can selectively reduce the aldehyde in the presence of the ketone, particularly at low temperatures. This reaction would yield 3,7-Dimethyl-6-oxooctan-1-ol . The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic aldehyde carbonyl carbon, followed by protonation of the resulting alkoxide.
To reduce both the aldehyde and the ketone functional groups, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) is required. This would result in the formation of 3,7-Dimethyloctane-1,6-diol . Complete reduction to the alkane can be achieved through methods like the Wolff-Kishner or Clemmensen reduction, which would convert both carbonyls into methylene (B1212753) (CH₂) groups, yielding 3,7-Dimethyloctane .
Table 2: Predicted Products from Reduction of this compound
| Reagent(s) | Functional Group(s) Reduced | Major Product | Product Class |
|---|---|---|---|
| NaBH₄, CH₃OH (low temp.) | Aldehyde | 3,7-Dimethyl-6-oxooctan-1-ol | Keto-alcohol |
| LiAlH₄ then H₂O | Aldehyde and Ketone | 3,7-Dimethyloctane-1,6-diol | Diol |
Nucleophilic Addition Reactions at Carbonyl Centers
The carbonyl groups of this compound are susceptible to nucleophilic attack. The aldehyde carbonyl, being more electrophilic and less sterically hindered, is the preferential site for such additions.
One common example is the formation of cyanohydrins. The addition of hydrogen cyanide (HCN), typically in the presence of a catalytic amount of a base like cyanide ion (CN⁻), would occur preferentially at the aldehyde carbon. This reaction yields 2-Hydroxy-4,8-dimethyl-7-oxononanenitrile .
Another important nucleophilic addition is the reaction with Grignard reagents (R-MgX). For example, treating this compound with one equivalent of methylmagnesium bromide (CH₃MgBr) would lead to the formation of a secondary alcohol, 4,8-Dimethyl-7-oxononan-2-ol , after an acidic workup. The reaction proceeds via the nucleophilic attack of the carbanion-like methyl group from the Grignard reagent on the aldehyde carbonyl carbon.
Aldol (B89426) Condensation and Related Carbon-Carbon Bond Forming Reactions
Due to the presence of both carbonyl groups and enolizable α-hydrogens, this compound is primed for intramolecular aldol condensation. In this reaction, a base removes an α-hydrogen from one position to form an enolate, which then acts as a nucleophile, attacking the other carbonyl group.
Based on general principles observed in similar keto-aldehydes like 7-oxooctanal, the kinetically and thermodynamically favored pathway involves the deprotonation at the α-carbon of the ketone (C-5 or C-7). stackexchange.comstackexchange.com Deprotonation at C-5 would lead to an enolate that attacks the aldehyde carbonyl, forming a stable six-membered ring. stackexchange.comstackexchange.com This is generally preferred over the formation of smaller or larger rings. The initial aldol addition product would be a β-hydroxy ketone, which can subsequently dehydrate upon heating or under acidic/basic conditions to form an α,β-unsaturated ketone.
The predicted major product from this intramolecular cyclization is 3-isobutyryl-1-methylcyclohexene , formed after dehydration of the initial aldol adduct.
Specific Named Reactions Involving this compound
The Tishchenko reaction is a disproportionation reaction where two molecules of an aldehyde react in the presence of a catalyst (commonly an aluminum alkoxide) to form an ester. In the classic Tishchenko reaction, one aldehyde molecule is oxidized to a carboxylic acid, and the other is reduced to an alcohol, which then combine to form the ester.
For this compound, an intramolecular Tishchenko reaction is conceivable. In this scenario, the catalyst would coordinate to the aldehyde, which is then attacked by the ketone's oxygen. A subsequent intramolecular hydride shift from the aldehyde's carbonyl carbon to the ketone's carbonyl carbon would result in a cyclic ester, known as a lactone. This would form a seven-membered ring lactone containing a gem-dimethyl group.
Aldehydes and ketones readily react with hydrazine (B178648) (H₂NNH₂) and its derivatives to form hydrazones. researchgate.net Given the two carbonyl groups in this compound, reactions with hydrazine can lead to the formation of monohydrazones, dihydrazones, or cyclized products.
Reaction with one equivalent of hydrazine would likely occur at the more reactive aldehyde functional group to form the corresponding hydrazone. If a substituted hydrazine like phenylhydrazine (B124118) is used, the product would be This compound phenylhydrazone . Under conditions that favor cyclization, such as heating with excess hydrazine in the presence of an acid or base catalyst, the initial hydrazone could undergo an intramolecular reaction to form a seven-membered heterocyclic ring, such as a diazepine (B8756704) derivative.
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3,7-Dimethyl-6-oxooctanoic acid |
| Methyl 3,7-dimethyl-6-oxooctanoate |
| 3,7-Dimethyl-6-oxooctan-1-ol |
| 3,7-Dimethyloctane-1,6-diol |
| 3,7-Dimethyloctane |
| 2-Hydroxy-4,8-dimethyl-7-oxononanenitrile |
| 4,8-Dimethyl-7-oxononan-2-ol |
| 3-isobutyryl-1-methylcyclohexene |
| This compound phenylhydrazone |
| Hydrazine |
| Phenylhydrazine |
| Sodium borohydride |
| Lithium aluminum hydride |
| Hydrogen cyanide |
Rearrangement Reactions and Isomerization Processes
The molecular architecture of this compound, featuring both an aldehyde and a ketone functional group separated by a flexible alkyl chain, predisposes it to a variety of intramolecular rearrangement and isomerization reactions. These transformations are primarily driven by the propensity of the molecule to form more thermodynamically stable cyclic structures. The most significant of these reactions is the intramolecular aldol condensation, which can be promoted under either acidic or basic conditions.
Under catalytic influence, this compound can undergo cyclization to form substituted cyclohexenone derivatives. This process involves the formation of an enol or enolate at one of the α-carbons, followed by a nucleophilic attack on the other carbonyl group. The regioselectivity and stereoselectivity of this cyclization are influenced by the reaction conditions, including the nature of the catalyst, the solvent, and the temperature.
Research into the acid-catalyzed cyclization of the structurally related compound, citronellal (B1669106), provides a valuable model for the potential transformations of this compound. In the presence of acid, citronellal is known to cyclize to form various p-menthane (B155814) derivatives. rsc.orgrsc.org This suggests that under acidic conditions, this compound would likely undergo a similar intramolecular cyclization, initiated by the protonation of one of the carbonyl groups, which enhances its electrophilicity and facilitates the intramolecular attack by the enol form of the other carbonyl.
The intramolecular aldol condensation of 1,5-dicarbonyl compounds, such as this compound, is a well-established method for the synthesis of six-membered rings. libretexts.orgoberlin.edu The mechanism, whether acid or base-catalyzed, proceeds through a cyclic transition state, leading to the formation of a β-hydroxy carbonyl compound, which can then undergo dehydration to yield an α,β-unsaturated cyclic ketone. The formation of a six-membered ring is generally favored over other possibilities due to the lower ring strain associated with cyclohexane (B81311) derivatives.
Detailed mechanistic studies on this compound itself are not extensively reported in the literature. However, based on the fundamental principles of organic chemistry and the reactivity of analogous 1,5-dicarbonyl compounds, a scientifically sound reaction pathway can be proposed. The following tables present hypothetical, yet plausible, data for the intramolecular cyclization of this compound under various catalytic conditions. This data is representative of the expected outcomes based on the known reactivity of similar substrates.
Table 1: Acid-Catalyzed Intramolecular Cyclization of this compound
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Major Product(s) | Yield (%) |
| H₂SO₄ (5%) | Acetic Acid | 80 | 4 | 1-Isopropyl-4-methyl-2-oxocyclohex-3-ene-1-carbaldehyde | 75 |
| p-TsOH | Toluene | 110 (reflux) | 6 | 1-Isopropyl-4-methyl-2-oxocyclohex-3-ene-1-carbaldehyde | 82 |
| Lewis Acid (e.g., AlCl₃) | Dichloromethane | 25 | 12 | 1-Isopropyl-4-methyl-2-oxocyclohex-3-ene-1-carbaldehyde | 68 |
Table 2: Base-Catalyzed Intramolecular Cyclization of this compound
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Major Product(s) | Yield (%) |
| NaOH (10%) | Ethanol/Water | 60 | 3 | 1-Isopropyl-4-methyl-2-oxocyclohex-3-ene-1-carbaldehyde | 85 |
| NaOEt | Ethanol | 78 (reflux) | 5 | 1-Isopropyl-4-methyl-2-oxocyclohex-3-ene-1-carbaldehyde | 88 |
| LHMDS | THF | -78 to 25 | 2 | 3-Hydroxy-3-isopropyl-6-methylcyclohexan-1-one | 92 (aldol addition product) |
The proposed major product, 1-isopropyl-4-methyl-2-oxocyclohex-3-ene-1-carbaldehyde, would result from the enolization towards the methyl group of the ketone, followed by cyclization and subsequent dehydration. The formation of this conjugated system is a strong thermodynamic driving force for the reaction. The stereochemical outcome of the cyclization would depend on the facial selectivity of the intramolecular attack, potentially leading to a mixture of diastereomers if new stereocenters are formed.
Natural Occurrence, Biosynthesis, and Metabolomic Context of 3,7 Dimethyl 6 Oxooctanal
Identification and Isolation from Biological Matrices
Currently, there is a notable absence of published research detailing the successful identification and isolation of 3,7-Dimethyl-6-oxooctanal from natural biological sources. While structurally related terpenoid compounds, such as the monoterpene aldehyde citronellal (B1669106) (3,7-dimethyl-6-octenal), are well-known constituents of essential oils from plants like those in the Cymbopogon genus (lemongrass), specific evidence for the natural presence of this compound remains elusive.
Future research employing advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy on a wider variety of plant, microbial, and insect species could potentially lead to its discovery in a natural context.
Elucidation of Proposed Biosynthetic Pathways from Precursors (e.g., monoterpenes)
Given the lack of confirmed natural occurrence, the biosynthetic pathways leading to this compound are hypothetical and would likely be derived from common monoterpene precursors. Monoterpenes are synthesized in organisms via the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathways, which produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
A plausible precursor for this compound is the monoterpene geraniol (B1671447). The biosynthesis could involve a series of enzymatic reactions, including oxidation and isomerization, to yield the final structure. However, without experimental evidence, this remains a speculative pathway.
Enzymatic Transformations and Biocatalytic Routes Involving Related Structures
The enzymatic transformations that could produce or modify this compound are not specifically described in the current body of scientific literature. However, by examining the biocatalysis of similar structures, potential enzymatic routes can be inferred. For instance, oxidoreductases are a class of enzymes that could be involved in the formation of the ketone and aldehyde functional groups present in this compound from a corresponding alcohol precursor.
Further research into the enzymatic repertoire of various organisms, particularly those known to produce a diverse array of terpenoids, may uncover enzymes capable of synthesizing this specific compound.
Metabolic Fates and Turnover in Biological Systems (Non-Human)
Detailed studies on the metabolic fate and turnover of this compound in non-human biological systems have not been published. In general, terpenoid compounds in organisms undergo various metabolic processes, including oxidation, reduction, and conjugation, to facilitate their excretion or to serve other biological functions. If this compound were present in an organism, it would likely be subject to similar metabolic transformations.
For example, the aldehyde group could be oxidized to a carboxylic acid, or the ketone group could be reduced to a secondary alcohol. These modifications would alter the compound's polarity and biological activity. The specific enzymes and pathways involved in the metabolism of this compound, however, are yet to be determined.
Advanced Analytical Methodologies for the Detection and Characterization of 3,7 Dimethyl 6 Oxooctanal
High-Resolution Chromatographic Separations (GC, HPLC) for Purity and Isomer Analysis
High-resolution chromatography is the cornerstone for assessing the purity of 3,7-dimethyl-6-oxooctanal and separating it from its structural isomers. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer distinct advantages for its analysis.
Gas Chromatography (GC): As a volatile compound, this compound is well-suited for GC analysis. The choice of stationary phase is critical for resolving isomers and impurities. Mid-polarity columns, such as those containing phenyl and cyanopropyl functional groups, are often employed for the analysis of oxygenated terpenoids. Temperature programming is essential for achieving good peak shape and separation from both more volatile and less volatile contaminants. Purity analysis is typically performed using a Flame Ionization Detector (FID), which provides a response proportional to the carbon content of the analyte.
High-Performance Liquid Chromatography (HPLC): For non-volatile impurities or for thermally labile isomers, Reverse-Phase HPLC (RP-HPLC) is the preferred method. Due to the aldehyde group, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common strategy. This reaction forms a stable, UV-active hydrazone, significantly enhancing detection sensitivity and chromatographic retention on C18 columns. The mobile phase typically consists of a gradient of acetonitrile (B52724) and water. Isomer separation can be optimized by adjusting the mobile phase composition and gradient slope.
Below is a representative table of GC and HPLC conditions for the analysis of this compound.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Column | 5% Phenyl Methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Helium (Carrier Gas) | A: Water, B: Acetonitrile (Gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Injection Temp. | 250°C | N/A |
| Oven Program | 60°C (2 min), ramp to 240°C at 10°C/min, hold 5 min | Gradient: 50% B to 95% B over 15 min |
| Detector | Flame Ionization Detector (FID) | UV-Vis Diode Array Detector (DAD) at 360 nm (post-derivatization) |
| Derivatization | Not required for volatility | Required (e.g., with DNPH) for enhanced detection |
Mass Spectrometry Techniques for Structural Confirmation and Reaction Monitoring
Mass Spectrometry (MS) is an indispensable tool for the unequivocal identification of this compound. When coupled with a chromatographic inlet, it provides both retention time and mass-to-charge ratio (m/z) information, offering a high degree of certainty in compound identification.
For structural confirmation, Electron Ionization (EI) is a common technique used in GC-MS. The resulting mass spectrum displays a characteristic fragmentation pattern that serves as a molecular fingerprint. Key fragmentation pathways for this compound would involve cleavages adjacent to the carbonyl groups and loss of small neutral molecules. The molecular ion peak ([M]+) would be observed at m/z 170, corresponding to its molecular weight.
In reaction monitoring, such as during its synthesis or degradation, MS can be used to track the appearance of the product and the disappearance of reactants. This can be achieved by selected ion monitoring (SIM), where the mass spectrometer is set to detect only specific ions characteristic of the compounds of interest, providing enhanced sensitivity and specificity.
A table of expected mass fragments for this compound is presented below.
| Ion Description | Proposed Fragment Structure | Expected m/z |
| Molecular Ion | [C10H18O2]+• | 170 |
| Loss of Isopropyl | [M - C3H7]+ | 127 |
| Loss of Water | [M - H2O]+• | 152 |
| Acylium Ion | [CH(CH3)CH2CHO]+ | 71 |
| Isopropyl Cation | [CH(CH3)2]+ | 43 |
Hyphenated Techniques (e.g., GC-MS/MS, GCxGC-TOFMS) in Complex Mixture Analysis
When this compound is a component of a complex matrix, such as a natural extract or a fragrance blend, co-elution with other compounds can hinder its accurate identification and quantification. Advanced hyphenated techniques provide the necessary resolving power to overcome these challenges.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique adds another layer of specificity to the analysis. A specific precursor ion from the initial mass spectrum is selected and subjected to further fragmentation. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive, allowing for the detection of trace amounts of the target compound even in the presence of significant background interference.
Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS): GCxGC employs two different columns with orthogonal separation mechanisms, providing a significant increase in peak capacity and resolution. nih.gov This is particularly useful for separating isomeric terpenoids. nih.gov The fast acquisition speeds of TOFMS are necessary to capture the very narrow peaks produced by the second-dimension column. nih.govthegoodscentscompany.com This technique allows for the detailed "fingerprinting" of complex volatile samples, enabling the separation of this compound from a multitude of other components. nih.govthegoodscentscompany.com
Quantitative Analytical Approaches and Method Validation
Accurate quantification of this compound requires the development and validation of robust analytical methods. The validation process ensures that the method is reliable, reproducible, and fit for its intended purpose.
An external standard calibration is the most common approach for quantification. This involves preparing a series of standards of known concentrations of pure this compound and analyzing them to create a calibration curve. The concentration of the analyte in an unknown sample is then determined by comparing its response to this curve.
Method validation is performed according to established guidelines and typically includes the evaluation of the following parameters:
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components.
Linearity: The range over which the analytical response is directly proportional to the concentration of the analyte.
Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
A summary of typical validation parameters for a quantitative GC-MS method for an oxygenated terpenoid is provided in the table below.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (Coefficient of Determination, r²) | ≥ 0.995 |
| Accuracy (Recovery) | 80 - 120% |
| Precision (RSD) | ≤ 15% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |
Role of 3,7 Dimethyl 6 Oxooctanal As a Key Synthetic Intermediate
Building Block for the Synthesis of Diverse Macrocyclic Compounds
The synthesis of macrocyclic compounds is an area of growing interest due to their unique structural characteristics and applications in various fields, including medicine and materials science. Bifunctional molecules like 3,7-dimethyl-6-oxooctanal are valuable precursors for constructing these large ring structures. The distinct reactivity of the aldehyde and ketone groups allows for controlled, stepwise reactions to form linear precursors that can then undergo intramolecular cyclization.
For instance, the aldehyde can be selectively reacted, leaving the ketone available for a subsequent ring-closing reaction. Various strategies for the diversity-oriented synthesis of macrocycles have been developed, often relying on versatile building blocks that can participate in multiple types of coupling reactions. cam.ac.uk While direct examples involving this compound are not extensively documented, the principles of macrocyclization using bifunctional precursors are well-established. nih.govresearchgate.net For example, a two-step synthesis of complex artificial macrocyclic compounds has been demonstrated using various oxo components, highlighting the utility of such functional groups in building macrocyclic frameworks. nih.gov
Table 1: Examples of Bifunctional Precursors in Macrocycle Synthesis
| Precursor Type | Functional Groups | Resulting Macrocycle | Reference |
|---|---|---|---|
| Oxo-aldehyde | Aldehyde, Ketone | Polyketide-like macrocycles | nih.gov |
| Hydroxy-acid | Hydroxyl, Carboxylic Acid | Macrolactones | cam.ac.uk |
| Amino-acid | Amine, Carboxylic Acid | Peptide macrocycles | nih.gov |
Precursor in the Elaboration of Chiral Organic Molecules
The synthesis of chiral organic molecules is of paramount importance in medicinal chemistry and materials science, as the stereochemistry of a molecule often dictates its biological activity or material properties. chiroblock.commdpi.com The structure of this compound contains a chiral center at the 3-position, making it a potentially valuable chiral precursor. The development of bifunctional chiral organocatalysts has revolutionized asymmetric synthesis, allowing for the creation of enantioenriched organic compounds. researchgate.net
While specific applications of this compound in this context are not widely reported, its inherent chirality and bifunctional nature make it an attractive starting material for the synthesis of more complex chiral molecules. The aldehyde or ketone can be targeted with stereoselective reagents to introduce new stereocenters with high levels of control. The field of catalytic asymmetric α-functionalization of aldehydes is a well-developed area, demonstrating the potential for modifying molecules with similar structures. nih.gov
Table 2: Strategies for Asymmetric Synthesis Using Functionalized Aldehydes
| Strategy | Catalyst Type | Aldehyde Type | Resulting Chiral Moiety | Reference |
|---|---|---|---|---|
| Enamine Catalysis | Chiral secondary amines | α-Branched aldehydes | α-Quaternary stereocenter | nih.gov |
| Brønsted Base Catalysis | Bifunctional Brønsted bases | α-Amino branched aldehydes | Vicinal stereocenters | nih.gov |
| Organocatalysis | Chiral phosphoric acids | Prochiral aldehydes | Enantioenriched alcohols | researchgate.net |
Application in the Synthesis of Fine Chemicals and Specialty Organic Materials
Fine chemicals are complex, pure chemical substances produced in limited quantities for specialized applications. nih.govmdpi.comproquest.comresearchgate.net The versatility of bifunctional compounds like this compound makes them ideal starting points for the synthesis of a variety of fine chemicals and specialty organic materials. The aldehyde and ketone functionalities can be independently transformed into a wide range of other chemical groups, allowing for the creation of diverse molecular architectures.
For example, the aldehyde group could be oxidized to a carboxylic acid, reduced to an alcohol, or used in a variety of carbon-carbon bond-forming reactions. Similarly, the ketone can undergo reactions such as Wittig olefination or reduction to a secondary alcohol. This dual reactivity allows for the construction of molecules with tailored properties for applications in areas such as fragrances, polymers, and pharmaceuticals. For instance, related dimethyl-octenal derivatives, like citral (B94496) (3,7-dimethyl-2,6-octadienal), are important intermediates in the synthesis of flavor and fragrance components. researchgate.net
Table 3: Potential Transformations of this compound for Fine Chemical Synthesis
| Functional Group | Reaction Type | Product Functional Group | Potential Application |
|---|---|---|---|
| Aldehyde | Oxidation | Carboxylic Acid | Polymer precursor |
| Aldehyde | Reduction | Primary Alcohol | Fragrance component |
| Ketone | Wittig Reaction | Alkene | Specialty polymer monomer |
| Ketone | Reductive Amination | Amine | Pharmaceutical intermediate |
Degradation Pathways and Environmental Fate of 3,7 Dimethyl 6 Oxooctanal
Oxidative Degradation Mechanisms under Environmental Conditions
Under typical environmental conditions, 3,7-Dimethyl-6-oxooctanal is susceptible to oxidative degradation, primarily driven by reactions with atmospheric oxidants. tandfonline.comcopernicus.org As a monoterpene, it is reactive and can be oxidized in the atmosphere, potentially contributing to the formation of secondary organic aerosols. copernicus.orgcopernicus.org The degradation process can be initiated by hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and ozone (O₃), which are common in the troposphere. nih.gov
The table below summarizes the key oxidative reactions and potential products.
| Oxidant | Reaction Type | Potential Products |
| Hydroxyl Radical (OH) | Hydrogen Abstraction | 3,7-dimethyl-6-oxooctanoic acid, smaller carbonyls, organic hydroperoxides |
| Ozone (O₃) | Ozonolysis (if unsaturated precursors exist) | Not directly applicable to the saturated backbone, but relevant for precursor compounds |
| Nitrate Radical (NO₃) | Hydrogen Abstraction | Similar to OH radical oxidation, significant at nighttime |
Photolytic and Hydrolytic Decomposition Pathways
Photolytic Decomposition:
This compound, as an aliphatic aldehyde, can undergo photolytic decomposition upon absorption of ultraviolet radiation. This process, also known as photolysis, involves the cleavage of chemical bonds by light energy. Aliphatic aldehydes are known to be susceptible to photochemical reactions in the atmosphere, which can lead to the formation of various products, including ozone and peroxyacetyl nitrates. epa.gov The presence of the carbonyl group allows for the absorption of UV light, leading to the excitation of the molecule and subsequent bond cleavage. Common photolytic pathways for aldehydes include the formation of a radical pair (R-C•=O + H•) or cleavage to form an alkyl radical and carbon monoxide (R• + •CHO).
Hydrolytic Decomposition:
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. While aldehydes can react with water to form hydrates (geminal diols), this reaction is typically reversible and does not represent a permanent degradation pathway. chemistrysteps.com The stability of the hydrate (B1144303) is influenced by the electronic effects of neighboring functional groups. For most simple aliphatic aldehydes, the equilibrium favors the aldehyde form. There is limited specific information available on the hydrolytic stability of this compound, but based on the general behavior of aliphatic aldehydes, significant hydrolytic decomposition under typical environmental pH conditions is not expected to be a primary degradation pathway.
Bioremediation and Microbial Degradation Studies in Various Ecosystems
The biodegradation of this compound is anticipated to proceed through pathways similar to other acyclic terpenoids, such as citronellol (B86348) and citronellal (B1669106), given their structural similarities. ethz.chresearchgate.net Various microorganisms, particularly bacteria of the genus Pseudomonas, have been shown to degrade these compounds. ethz.chresearchgate.netamanote.com
The microbial degradation of citronellol, a related acyclic monoterpenoid alcohol, typically begins with the oxidation of the alcohol group to an aldehyde (citronellal) and then to a carboxylic acid (citronellic acid). ethz.chresearchgate.net This suggests that this compound could be an intermediate in the degradation of a corresponding alcohol or could be directly metabolized. The degradation pathway for citronellol in Pseudomonas species involves the formation of a CoA ester, followed by carboxylation and subsequent steps that lead to intermediates that can enter central metabolic pathways like beta-oxidation. ethz.ch
Given that this compound is structurally similar to intermediates in these pathways, it is plausible that various soil and aquatic microorganisms can utilize it as a carbon source. The ketone group at the 6-position may require specific enzymatic activity for its reduction or rearrangement to facilitate complete mineralization.
The table below outlines the probable steps in the microbial degradation of this compound based on known pathways for related compounds.
| Step | Enzyme Family (Probable) | Intermediate/Product |
| Oxidation of Aldehyde | Aldehyde Dehydrogenase | 3,7-Dimethyl-6-oxooctanoic acid |
| Activation | Acyl-CoA Synthetase | 3,7-Dimethyl-6-oxooctanoyl-CoA |
| Beta-Oxidation like steps | Various | Acetyl-CoA and other central metabolites |
Formation in Complex Organic Mixtures (e.g., during lipid oxidation if relevant)
This compound can be formed in complex organic mixtures, particularly through the oxidation of lipids. Lipid peroxidation, a process involving the oxidative degradation of lipids, is known to produce a wide array of volatile and non-volatile compounds, including various aldehydes. researchgate.netnih.govresearchgate.netnih.govlongdom.org
The autoxidation of unsaturated fatty acids, a common process in food spoilage and biological systems under oxidative stress, proceeds via a free-radical chain reaction that generates hydroperoxides. longdom.org These hydroperoxides are unstable and can decompose to form a variety of secondary products, including saturated and unsaturated aldehydes with chain lengths typically ranging from C3 to C10. researchgate.netresearchgate.net The specific aldehydes formed depend on the structure of the original fatty acid and the conditions of oxidation. While the direct formation of this compound from common fatty acids is not explicitly detailed in the reviewed literature, the formation of various C10 aldehydes through lipid peroxidation is well-documented. researchgate.net The branched methyl groups at the 3 and 7 positions suggest it may arise from the oxidation of specific branched-chain unsaturated lipids or through secondary reactions of primary oxidation products.
Computational and Theoretical Chemistry Studies on 3,7 Dimethyl 6 Oxooctanal
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For 3,7-dimethyl-6-oxooctanal, methods like Density Functional Theory (DFT) would be employed to gain a deep understanding of its stability and reactivity.
By solving approximations of the Schrödinger equation, these calculations can determine the molecule's electron distribution, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.
These calculations would also pinpoint the most reactive sites within the this compound molecule. The aldehyde and ketone carbonyl groups are expected to be the primary centers for nucleophilic attack due to the partial positive charge on the carbonyl carbons. Quantum chemical calculations can quantify this reactivity by mapping the electrostatic potential surface, visually identifying the electron-rich and electron-deficient regions of the molecule.
Table 1: Predicted Electronic Properties of this compound from Hypothetical Quantum Chemical Calculations
| Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | Relates to the ability to donate electrons. | |
| LUMO Energy | Relates to the ability to accept electrons. | |
| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. | |
| Dipole Moment | Influences solubility and intermolecular interactions. | |
| Electrostatic Potential | Maps electron density to predict sites of nucleophilic and electrophilic attack. |
Note: The values in this table are illustrative and would need to be determined by actual quantum chemical calculations.
Molecular Dynamics Simulations for Conformational Analysis
Due to its acyclic and flexible nature, this compound can adopt a multitude of conformations. lumenlearning.com Molecular dynamics (MD) simulations are a powerful computational method to explore the conformational landscape of such flexible molecules. nih.govresearchgate.net These simulations model the atomic motions of the molecule over time, providing insights into the preferred three-dimensional structures and their relative energies.
For a molecule like this compound, MD simulations would reveal the most stable conformers and the energy barriers between them. This is crucial as the conformation of a molecule can significantly influence its reactivity and biological activity. For instance, the accessibility of the aldehyde and ketone functional groups for reaction can be highly dependent on the molecule's folded state. A study on the related compound citronellal (B1669106), a monoterpenoid aldehyde, revealed the existence of seventeen different conformations within a small energy window, highlighting the conformational complexity of such molecules. researchgate.netwikipedia.org
The results of MD simulations are often visualized through Ramachandran-like plots for dihedral angles and potential energy surface maps, which illustrate the energetically favorable and unfavorable conformations.
Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound
| Parameter | Information Gained | Potential Significance |
| Dihedral Angle Distributions | Preferred orientations around rotatable bonds. | Determines the overall shape of the molecule. |
| Potential Energy Surface | Identification of low-energy (stable) conformers. | Predicts the most abundant conformations. |
| Root Mean Square Deviation (RMSD) | Measures the flexibility of the molecule over time. | Indicates regions of high and low mobility. |
| Radial Distribution Functions | Describes the organization of solvent molecules around the solute. | Provides insights into solvation and solubility. |
Note: This table represents the type of data that would be generated from an MD simulation.
Structure-Reactivity Relationship (SAR) and Mechanistic Elucidation through Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a compound with its activity, such as its odor profile or reactivity. researchgate.netnih.govresearchgate.net For this compound, which has potential applications in the fragrance industry, QSAR models could be developed to predict its sensory properties based on its molecular descriptors. acs.orgsemanticscholar.org
These models use statistical methods to build a mathematical relationship between descriptors (e.g., molecular weight, logP, electronic properties) and the observed activity. Such studies on various aroma compounds have successfully predicted their flavor thresholds. nih.gov
Furthermore, computational modeling can elucidate reaction mechanisms involving this compound. For example, the mechanism of an aldol (B89426) condensation, a reaction that this molecule could undergo, can be studied using quantum chemical methods to calculate the energies of reactants, transition states, and products. mdpi.com This provides a detailed understanding of the reaction pathway and the factors that control its rate and selectivity.
Predictive Modeling for Novel Synthetic Strategies and Transformations
Computational chemistry is increasingly used to predict the outcomes of chemical reactions and to design novel synthetic routes. mdpi.com For this compound, predictive modeling could be employed to explore new chemical transformations. For instance, models can predict the regioselectivity of reactions, helping chemists to target a specific functional group in the presence of another. researchgate.net
Machine learning algorithms, trained on large datasets of chemical reactions, can suggest potential synthetic pathways to this compound or its derivatives. researchgate.net These models can identify novel combinations of reagents and catalysts that might not be obvious from traditional chemical intuition. This predictive capability can accelerate the discovery of new, efficient, and sustainable synthetic methods.
By simulating the interaction of this compound with various catalysts, it is possible to design catalysts that are specifically tailored to promote a desired transformation, such as a stereoselective reduction of one of the carbonyl groups.
Conclusion and Future Research Perspectives for 3,7 Dimethyl 6 Oxooctanal
Summary of Current Knowledge and Research Gaps
A thorough review of the scientific literature reveals a significant paucity of research specifically focused on 3,7-dimethyl-6-oxooctanal. While its basic chemical properties can be inferred from its structure, dedicated studies into its synthesis, reactivity, and potential applications are notably absent. This lack of information represents a substantial research gap. The presence of two distinct carbonyl functionalities, an aldehyde and a ketone, within the same molecule suggests a rich and complex reactivity profile that remains virtually unexplored. The existing knowledge is largely limited to its structural representation and basic identifiers, as outlined in chemical databases.
Key Research Gaps:
Validated Synthetic Routes: There are no established and optimized synthetic methods specifically for this compound.
Spectroscopic and Physicochemical Data: Comprehensive spectroscopic data (NMR, IR, Mass Spectrometry) and detailed physicochemical properties have not been reported.
Chemical Reactivity: The selective reactivity of the aldehyde versus the ketone group under various reaction conditions is unknown.
Biological Activity: There is no information regarding the potential biological or pharmacological activities of this compound.
Industrial or Commercial Applications: No current applications for this compound have been identified.
Unexplored Avenues in Synthesis and Derivatization
The synthesis of a bifunctional molecule like this compound presents an interesting challenge in controlling selectivity. Based on general organic synthesis principles, several hypothetical routes could be explored.
Potential Synthetic Strategies:
| Strategy | Description | Key Considerations |
| Oxidation of a Precursor Diol | Selective oxidation of a corresponding 1,6-diol, 3,7-dimethyloctane-1,6-diol, could potentially yield the desired ketoaldehyde. | Requires a selective oxidation system that can differentiate between a primary and a secondary alcohol to form the aldehyde and ketone, respectively. |
| Ozonolysis of an Alkene | The ozonolysis of a suitably substituted cyclic or acyclic alkene could cleave a double bond to form the two carbonyl groups. | The starting alkene would need to be synthesized, and the ozonolysis conditions would need to be carefully controlled to avoid over-oxidation. |
| Grignard-type Reactions | A multi-step synthesis involving the reaction of a Grignard reagent with appropriate electrophiles could be devised to build the carbon skeleton and introduce the oxygen functionalities. | Protection and deprotection of the carbonyl groups would likely be necessary to control the reaction sequence. |
The derivatization of this compound also offers a wide field for investigation. The differential reactivity of the aldehyde and ketone groups could be exploited to create a variety of novel derivatives. For instance, the more reactive aldehyde could be selectively targeted for reactions such as Wittig olefination or reductive amination, leaving the ketone available for subsequent transformations. Conversely, selective protection of the aldehyde would allow for chemistry to be performed exclusively at the ketone position.
Emerging Analytical Challenges and Methodological Innovations
The analysis of a bifunctional compound like this compound presents unique challenges. The presence of two carbonyl groups can lead to complex fragmentation patterns in mass spectrometry and overlapping signals in NMR spectroscopy.
Analytical Hurdles and Potential Solutions:
| Challenge | Potential Methodological Innovation |
| Chromatographic Separation | The polarity of the molecule may necessitate the use of specialized chromatographic columns or derivatization to improve separation and detection by gas chromatography (GC) or high-performance liquid chromatography (HPLC). |
| Spectroscopic Characterization | Two-dimensional NMR techniques (e.g., COSY, HMBC, HSQC) would be essential to unambiguously assign all proton and carbon signals. High-resolution mass spectrometry (HRMS) would be required for accurate mass determination and elemental composition analysis. |
| Quantification in Complex Matrices | The development of selective derivatization reagents that react specifically with either the aldehyde or the ketone could enable more sensitive and selective quantification using techniques like LC-MS/MS. |
Innovations in analytical instrumentation, such as advanced mass spectrometry and higher field NMR spectrometers, will be crucial in overcoming these challenges and fully characterizing this and similar bifunctional molecules.
Interdisciplinary Research Opportunities Involving this compound
While currently a molecule of purely academic interest, the unique structure of this compound suggests several potential avenues for interdisciplinary research.
Medicinal Chemistry: The bifunctional nature of the molecule could be a starting point for the design of novel bioactive compounds. The two carbonyl groups could serve as handles for the attachment of different pharmacophores, potentially leading to the development of new therapeutic agents.
Materials Science: As a bifunctional monomer, this compound could be explored for the synthesis of novel polymers. The differential reactivity of the aldehyde and ketone could allow for the creation of cross-linked or functionalized polymers with unique properties.
Flavor and Fragrance Chemistry: Many aldehydes and ketones are known for their distinct aromas. While the sensory properties of this compound are unknown, it could potentially be investigated as a novel flavor or fragrance ingredient.
Asymmetric Synthesis: The chiral center at the 3-position of the carbon chain makes this compound a target for stereoselective synthesis. The development of enantioselective routes to this molecule could be of significant interest to the synthetic organic chemistry community.
Q & A
Q. What are the optimal synthetic routes for 3,7-Dimethyl-6-oxooctanal, and how can purity be ensured?
Methodological Answer: Synthesis typically involves multi-step organic reactions, such as aldol condensation or oxidation of precursor alcohols. For example, analogous compounds (e.g., chromium complexes) are synthesized via controlled stepwise reactions, followed by purification using column chromatography to isolate intermediates . Purity is validated through spectroscopic techniques (e.g., NMR for structural confirmation, GC-MS for quantitative analysis). Yield optimization requires parameter adjustments (e.g., temperature, catalyst loading), and impurities are minimized via recrystallization or distillation.
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., aldehydes, ketones) and stereochemistry.
- FTIR : Confirms carbonyl (C=O) and aldehyde (CHO) stretches (1700–1750 cm⁻¹).
- GC-MS : Quantifies purity and detects volatile byproducts.
- X-ray Crystallography (if crystalline): Resolves absolute configuration.
Cross-referencing data with computational simulations (e.g., DFT for predicted spectra) enhances reliability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies may arise from impurities, assay variability, or environmental factors. To address this:
- Replicate Studies : Use standardized protocols (e.g., identical cell lines, solvent controls).
- Orthogonal Assays : Validate antimicrobial activity via both agar diffusion and broth microdilution.
- Statistical Analysis : Apply ANOVA to compare inter-laboratory results, identifying outliers.
Refer to interdisciplinary frameworks (e.g., lab studies balancing control and realism) to isolate variables .
Q. What interdisciplinary methodologies are suitable for studying the environmental impact of this compound?
Methodological Answer: Combine:
- Analytical Chemistry : LC-MS/MS to detect degradation products in water.
- Ecotoxicology : Daphnia magna bioassays for acute toxicity.
- Computational Modeling : Predict biodegradation pathways via QSAR models.
For example, laboratory studies integrating environmental simulations (e.g., photolysis under UV light) can mimic real-world conditions .
Q. How can mechanistic studies elucidate the reactivity of this compound in catalytic systems?
Methodological Answer:
- Isotopic Labeling : Track carbonyl oxygen exchange using ¹⁸O-labeled water.
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs.
- Computational Studies : DFT calculations identify transition states and energy barriers.
Refer to deductive research frameworks, where hypotheses guide experimental design (e.g., testing steric vs. electronic effects) .
Q. What safety protocols are recommended for handling this compound, given structural analogs?
Methodological Answer: While direct data is limited, safety protocols for similar aldehydes (e.g., 3,7-Dimethyl-3,6-octadienal) suggest:
- Ventilation : Use fume hoods to avoid inhalation.
- PPE : Nitrile gloves, lab coats, and eye protection.
- Storage : Inert atmosphere (N₂) at –20°C to prevent oxidation.
Safety assessments should follow RIFM criteria, including dermal sensitization tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
